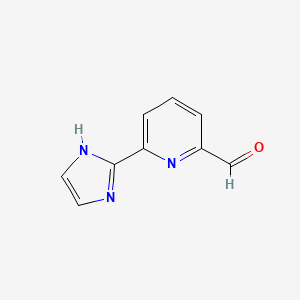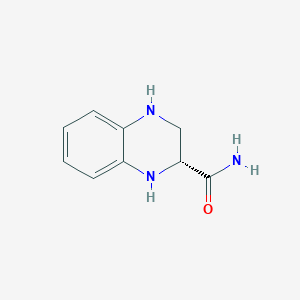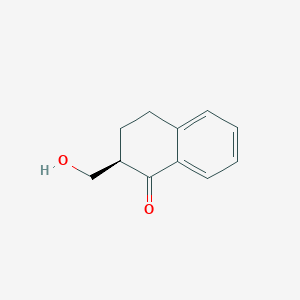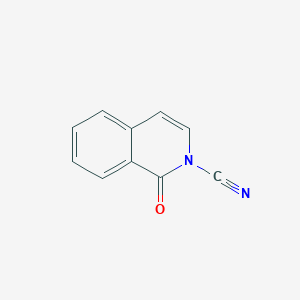
7-Methylquinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylquinoline-5,8-dione is a nitrogen-containing heterocyclic compound with a quinoline backbone. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoline ring system with methyl and dione functional groups at specific positions, making it a valuable scaffold for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline-5,8-dione typically involves the regioselective nucleophilic substitution of halogenated quinoline derivatives. One common method includes the treatment of 6,7-dibromo-2-methylquinoline-5,8-dione with ammonia or primary and secondary amines . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the methyl and dione positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, arylamines, and metal catalysts are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved chemical properties.
Applications De Recherche Scientifique
7-Methylquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and cellular processes.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological activity of 7-Methylquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. The compound interacts with nicotinamide adenosine diphosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or other cellular responses .
Comparaison Avec Des Composés Similaires
Quinoline-5,8-dione: Shares the quinoline backbone but lacks the methyl group.
6,7-Dibromo-2-methylquinoline-5,8-dione: A halogenated derivative used in the synthesis of 7-Methylquinoline-5,8-dione.
Streptonigrin: A natural antibiotic with a similar quinoline structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form radicals and interact with specific enzymes makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H7NO2 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
7-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H7NO2/c1-6-5-8(12)7-3-2-4-11-9(7)10(6)13/h2-5H,1H3 |
Clé InChI |
YRJYIDLDVMUPOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(C1=O)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)





![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)
![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)
![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)




